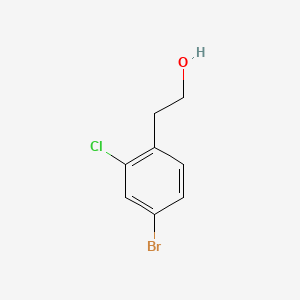

2-(4-Bromo-2-chlorophenyl)ethanol

Vue d'ensemble

Description

2-(4-Bromo-2-chlorophenyl)ethanol is a chemical compound used for pharmaceutical testing . It is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-2-chlorophenyl)ethanol is represented by the linear formula C8H8BrClO . The InChI code is 1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 .Physical And Chemical Properties Analysis

2-(4-Bromo-2-chlorophenyl)ethanol has a molecular weight of 235.51 . It is a solid or liquid at room temperature and should be stored in a dry, sealed environment .Applications De Recherche Scientifique

Pharmacology

In pharmacology, 2-(4-Bromo-2-chlorophenyl)ethanol is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure is amenable to modifications that can lead to the development of new therapeutic agents with antiviral, anti-inflammatory, and anticancer properties .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be used to introduce bromo-chlorophenyl motifs into larger molecules, which is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 2-(4-Bromo-2-chlorophenyl)ethanol is utilized in the design and synthesis of drug candidates. Its incorporation into drug molecules can enhance binding affinity to biological targets, potentially leading to more effective medications .

Analytical Chemistry

Analytical chemists use 2-(4-Bromo-2-chlorophenyl)ethanol as a standard or reference compound when calibrating instruments like GC-MS or HPLC, aiding in the identification and quantification of similar compounds in various samples .

Biochemistry Research

In biochemistry research, this compound may be used as a building block for the synthesis of biochemical probes or as a moiety in biomarkers for detecting or tracking biological processes .

Environmental Science

2-(4-Bromo-2-chlorophenyl)ethanol: could be studied for its environmental impact, particularly its behavior in water and soil, its biodegradability, and potential as a metabolite of environmental pollutants .

Material Science

Material scientists might investigate the use of 2-(4-Bromo-2-chlorophenyl)ethanol in the development of new materials, such as polymers or coatings, where its halogenated phenyl ring could impart specific chemical properties .

Chemical Engineering

In chemical engineering, this compound can be a subject of process optimization studies, looking at the most efficient ways to synthesize it on an industrial scale, including reaction conditions, catalysts, and purification methods .

Safety and Hazards

The safety information for 2-(4-Bromo-2-chlorophenyl)ethanol indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Orientations Futures

While specific future directions for 2-(4-Bromo-2-chlorophenyl)ethanol are not mentioned in the available literature, similar compounds have been synthesized and tested for antitubercular activity . This suggests potential future research directions in the field of medicinal chemistry.

Relevant Papers The relevant papers retrieved provide information on the synthesis and pharmacological activities of similar compounds . They highlight the diverse applications of these compounds in areas such as technology, medicine, and agriculture .

Mécanisme D'action

Mode of Action

It is known that the compound’s bromine and chlorine atoms could potentially interact with biological targets, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-2-chlorophenyl)ethanol . These factors could include pH, temperature, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

2-(4-bromo-2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUUNSIHRYKSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728108 | |

| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-chlorophenyl)ethanol | |

CAS RN |

916516-90-0 | |

| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)